

historical synthesis methods of Ethyl 2,3-dicyanopropionate

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Compound of Interest

Compound Name: **Ethyl 2,3-dicyanopropionate**

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An In-depth Technical Guide on the Historical Synthesis Methods of **Ethyl 2,3-dicyanopropionate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dicyanopropionate is a pivotal intermediate in the synthesis of a variety of commercially significant organic compounds, most notably as a precursor for phenylpyrazole insecticides such as Fipronil.[1][2] Its molecular structure, featuring two cyano groups and an ester functional group, offers multiple reactive sites, rendering it a versatile building block in the preparation of heterocyclic compounds.[2] This document provides a comprehensive overview of the historical and contemporary synthetic routes to **Ethyl 2,3-dicyanopropionate**, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Historical Context and Evolution of Synthesis

The synthesis of **Ethyl 2,3-dicyanopropionate** has evolved significantly since its first reported preparation, driven by the need for improved yields, safety, and scalability.

The first documented synthesis was reported in 1906 by Higson and Thorpe.[2][3] Their method involved the reaction between the sodium salt of ethyl cyanoacetate and formaldehyde cyanohydrin.[2][3] While foundational, this approach was hampered by the practical challenges

associated with the high water solubility and inherent instability of formaldehyde cyanohydrin, which complicated its isolation and made the process difficult to scale.[2][3]

In 1960, Dickinson revisited this method, introducing the use of stringent anhydrous conditions to minimize side reactions.[2][3] Despite this improvement, the method remained less than ideal for large-scale industrial production.[2]

Modern synthetic strategies have largely shifted towards a one-pot reaction involving ethyl cyanoacetate, a source of formaldehyde (such as paraformaldehyde), and a cyanide salt (e.g., potassium cyanide or sodium cyanide) in a suitable solvent.[2] Solvents like ethanol and dimethyl sulfoxide (DMSO) are commonly employed, with DMSO often being favored in industrial processes for improving reaction yields and safety profiles.[4][5]

Comparative Summary of Synthesis Methods

The following table summarizes the quantitative data for various historical and modern methods for the synthesis of **Ethyl 2,3-dicyanopropionate**.

Method / Key Reagents	Solvent	Temperature (°C)	Reaction Time (hours)	Yield (%)	Reference
Higson and Thorpe (1906)	Not specified	Not specified	Not specified	70-81	J. Chem. Soc. 89, 1460 (1906)[3]
Ethyl cyanoacetate, Paraformaldehyde, Potassium cyanide	Absolute Ethanol	Reflux	0.2	77	ChemicalBook[6]
Ethyl cyanoacetate, Formaldehyde, Potassium cyanide	Dimethyl sulfoxide	5, then 20	15	-	Guidechem[7]
Ethyl cyanoacetate, Paraformaldehyde, Sodium cyanide	Dimethyl sulfoxide	10-30	~20	>85	CN1785966A [4]
Ethyl cyanoacetate, Paraformaldehyde, Solid sodium cyanide	Dimethyl sulfoxide	10-15	12	~87.6	CN11237501 2A (calculated from crude product)[8]
Liquid sodium cyanide,	Dichloromethane	10-15	2-4	~90.6	CN11237501 2A

Ethyl				(calculated from crude product)[8]
cyanoacetate				
,				
Paraformalde				
hyde				
Diethyl				
malonate,				
Hydroxyaceto	Methanol,	Up to 80	-	CN10548172
nitrile,	Toluene			1B[9]
Ammonia,				
Phosgene				

Detailed Experimental Protocols

Method 1: Synthesis from Ethyl Cyanoacetate and Paraformaldehyde in Ethanol

This method is a common laboratory-scale preparation.

Experimental Protocol:

- To a stirred suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol, add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) at ambient temperature.
- After 5 minutes, heat the white suspension to reflux for 12 minutes.
- The resulting orange solution is then evaporated to dryness in vacuo at a temperature below 25°C to yield a buff solid (the potassium salt).
- Dissolve the solid in water (400 ml) and acidify to a pH of 5 with 2M hydrochloric acid solution, which results in the formation of a red oil.
- Extract the mixture with dichloromethane.
- Dry the organic extracts and evaporate the solvent in vacuo to obtain **Ethyl 2,3-dicyanopropionate** as a red oil (23.5 g, 77% yield).[6]

Method 2: Industrial Synthesis using Sodium Cyanide and Paraformaldehyde in DMSO

This method, described in patent literature, is optimized for industrial production, offering high yields and improved safety.

Experimental Protocol:

- Charge a 500 ml reaction flask with 400g of dimethyl sulfoxide (DMSO).
- Cool the solvent to 15°C and add 31.5 g of solid sodium cyanide, 70 g of ethyl cyanoacetate, and 36 g of paraformaldehyde.
- Maintain the internal temperature at 10-15°C and allow the reaction to proceed for 12 hours.
- In a separate 500 ml reaction bottle, prepare a solution of 240 ml of 7.5% hydrochloric acid and cool it to 0-3°C.
- Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring, and continue to stir for 30 minutes.
- Perform extraction three times using 100 g of dichloroethane for each extraction.
- Combine the organic extracts and wash twice with 100 ml of process water.
- After standing and phase separation, remove the aqueous layer.
- Remove the dichloroethane from the organic layer by concentration to obtain the crude product of **Ethyl 2,3-dicyanopropionate**.
- The crude product is then purified by rectification to yield the final product.^[8]

Method 3: Synthesis via Diethyl Malonate and Hydroxyacetonitrile

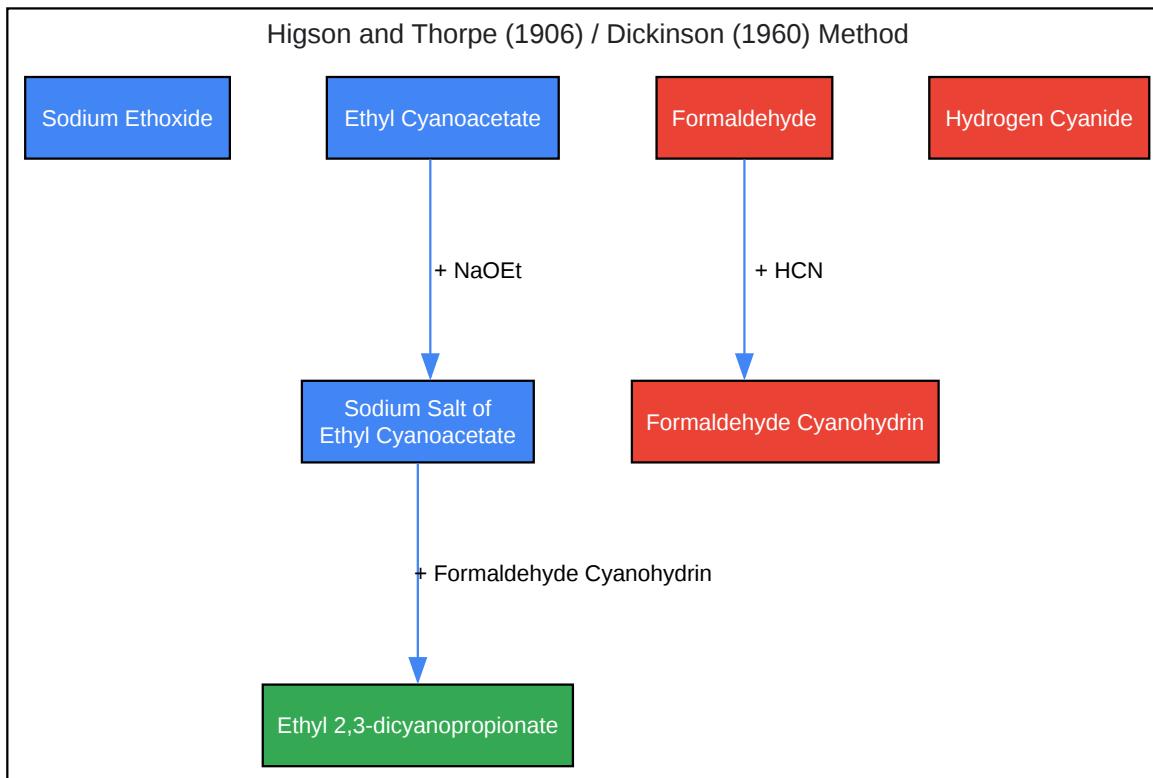
This alternative route avoids the direct use of metal cyanides as the primary cyanide source in the main reaction sequence.

Experimental Protocol:

- Step 1: Synthesis of intermediate I (α -cyano methyl-malonic acid diethyl ester): Diethyl malonate and hydroxyacetonitrile are reacted in a methanol solution of sodium methoxide.
- Step 2: Synthesis of intermediate II (2-amido-3-cyanopropionate): Intermediate I is reacted with dry ammonia in toluene solvent in an autoclave under nitrogen pressure at 80°C. The toluene and by-product ethanol are subsequently removed by distillation.
- Step 3: Synthesis of **Ethyl 2,3-dicyanopropionate**: The resulting intermediate II is reacted with phosgene in the presence of the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the final product.^[9]

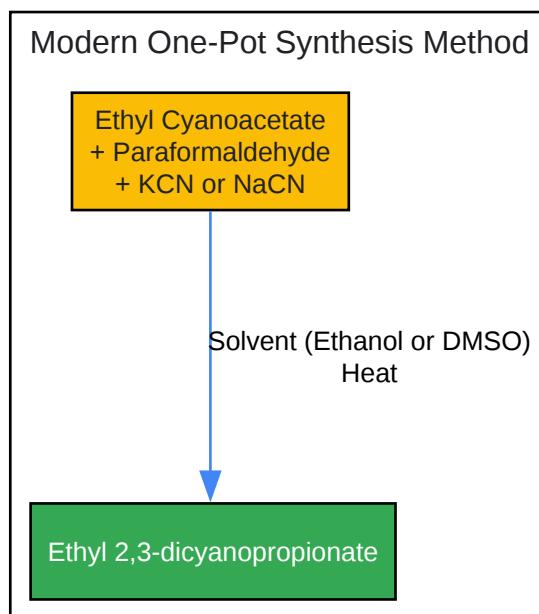
Reaction Pathways and Mechanisms

The following diagrams illustrate the core chemical transformations in the synthesis of **Ethyl 2,3-dicyanopropionate**.



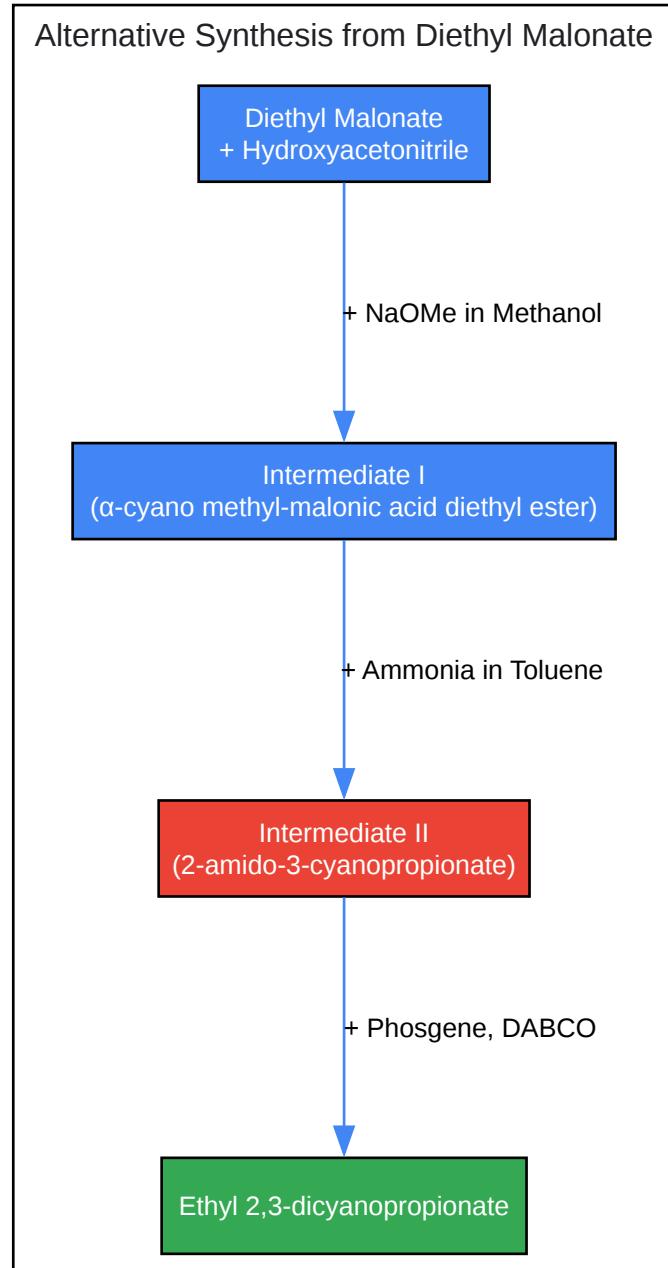
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Caption: Higson and Thorpe/Dickinson Synthesis Pathway.



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Caption: Modern One-Pot Synthesis Workflow.



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Caption: Alternative Synthesis Pathway via Diethyl Malonate.

Conclusion

The synthesis of **Ethyl 2,3-dicyanopropionate** has progressed from challenging early methods to highly optimized and efficient industrial processes. The modern one-pot syntheses, particularly those utilizing DMSO as a solvent, offer significant advantages in terms of yield,

safety, and scalability. The choice of a specific synthetic route will depend on factors such as the scale of production, available starting materials, and safety considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

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